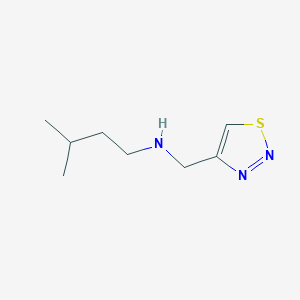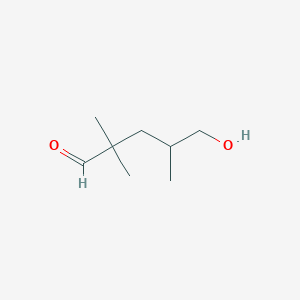![molecular formula C9H9ClO2 B13305370 [3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
[3-(2-Chlorophenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₉H₉ClO₂. It is a chlorinated derivative of oxirane, featuring a phenyl group substituted with a chlorine atom at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-chlorobenzaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of 2-chlorophenyl-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(2-Chlorophenyl)oxiran-2-yl]methanol serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its antimicrobial, antifungal, or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through its functional groups. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom and hydroxyl group also contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
[3-(3-Chlorophenyl)oxiran-2-yl]methanol: Similar structure but with the chlorine atom at the meta position.
[3-(4-Chlorophenyl)oxiran-2-yl]methanol: Chlorine atom at the para position.
[3-(2-Bromophenyl)oxiran-2-yl]methanol: Bromine atom instead of chlorine at the ortho position.
Uniqueness
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
[3-(2-chlorophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDCCYIWVVZTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
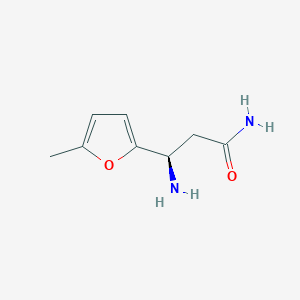
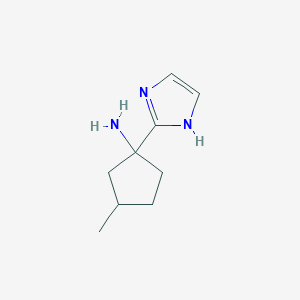
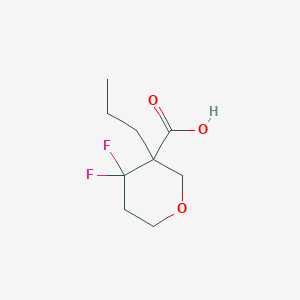
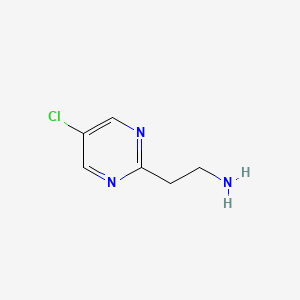
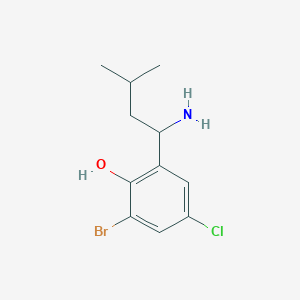
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
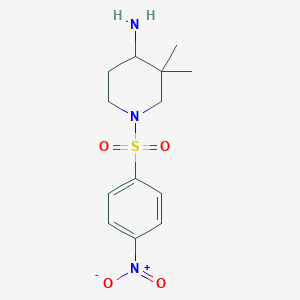
![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
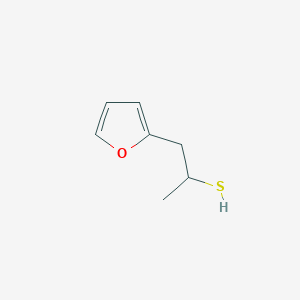
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
